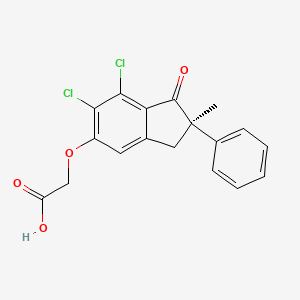

(-)-Indacrinone

Description

Structure

3D Structure

Properties

CAS No. |

56049-89-9 |

|---|---|

Molecular Formula |

C18H14Cl2O4 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m1/s1 |

InChI Key |

PRKWVSHZYDOZLP-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Renal Mechanism of Action of (-)-Indacrinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indacrinone (B1671820) is a potent, long-acting loop diuretic with the unique characteristic of possessing uricosuric properties, setting it apart from other drugs in its class that typically cause hyperuricemia. This dual action is attributed to the distinct pharmacological profiles of its two enantiomers. The (-)-enantiomer of indacrinone is primarily responsible for its potent natriuretic and diuretic effects, while the (+)-enantiomer mediates the uricosuric effect, promoting the excretion of uric acid. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (-)-indacrinone and its enantiomers on the renal tubules. It details the primary protein targets, summarizes key quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the relevant pathways and workflows.

Stereospecific Pharmacology of Indacrinone Enantiomers

Indacrinone is a chiral molecule, and its therapeutic utility is a classic example of stereospecific pharmacology. The racemic mixture, as well as the individual enantiomers, have been studied to delineate their distinct contributions to the overall clinical effect.

-

This compound (The Diuretic Enantiomer): This enantiomer is a potent inhibitor of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle.[1][2] Its action at this site is responsible for the pronounced diuretic and natriuretic effects of indacrinone.[3]

-

(+)-Indacrinone (The Uricosuric Enantiomer): In contrast, the (+)-enantiomer has weak diuretic activity but is a potent inhibitor of uric acid reabsorption in the proximal tubule.[3][4] This action counteracts the tendency of loop diuretics to cause uric acid retention.[5]

The unique combination of these opposing effects on uric acid handling within a single racemic drug represented a significant advancement in diuretic therapy, particularly for patients with or at risk of gout.[5]

Mechanism of Action of this compound on Renal Tubules

The primary mechanism of action of the (-)-enantiomer of indacrinone is the inhibition of the Na-K-2Cl cotransporter (NKCC2), located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.

Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

NKCC2 is a crucial transporter responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to an increased excretion of these ions and, consequently, water.[6] This inhibition occurs from the luminal side of the tubule.

The proposed mechanism of inhibition involves the binding of this compound to the chloride-binding site of the NKCC2 transporter. This competitive inhibition prevents the normal transport cycle, leading to a cascade of effects:

-

Increased Natriuresis and Diuresis: The primary consequence is a significant increase in the urinary excretion of sodium and water.

-

Increased Kaliuresis: Inhibition of NKCC2 also leads to increased potassium excretion.

-

Disruption of the Corticomedullary Osmotic Gradient: The thick ascending limb's role in creating a hypertonic medullary interstitium is impaired, which reduces the driving force for water reabsorption in the collecting ducts, further contributing to the diuretic effect.

Signaling Pathways

The direct inhibition of NKCC2 by this compound is the primary mechanism of its diuretic action. Downstream signaling events are largely a consequence of the altered ion fluxes and cellular environment rather than a direct activation of specific intracellular signaling cascades by the drug.

References

- 1. Stereo-specificity of diuretic receptors in the nephron: a study of the enantiomers of indacrinone (MK-196) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and Pharmacological Activity of Indacrinone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone (B1671820), an indanone-based loop diuretic, presents a compelling case study in chiral pharmacology. As a racemic mixture, it exhibits both diuretic and uricosuric properties. However, these effects are stereoselectively attributed to its individual enantiomers. The (-)-enantiomer is a potent natriuretic agent, while the (+)-enantiomer is primarily responsible for the uricosuric effect, promoting the excretion of uric acid. This differential activity offers a unique therapeutic opportunity to develop a diuretic that mitigates the hyperuricemia often associated with this class of drugs. By adjusting the ratio of the enantiomers, a more favorable clinical profile can be achieved, potentially leading to an "isouricemic" diuretic. This technical guide provides an in-depth analysis of the pharmacological activities of indacrinone enantiomers, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Introduction

Indacrinone is a chiral loop diuretic that has been extensively studied for its unique pharmacological profile.[1] Like other loop diuretics, it promotes the excretion of sodium and water by the kidneys.[2] However, a common side effect of loop diuretics is hyperuricemia, an increase in serum uric acid levels, which can exacerbate or precipitate gout.[3] The racemic mixture of indacrinone was found to possess both diuretic and uricosuric (uric acid-lowering) properties.[1] Further investigation revealed that these activities are largely segregated between its two enantiomers.[3]

The (-)-enantiomer is the primary driver of the diuretic and natriuretic effects, while the (+)-enantiomer is predominantly responsible for the uricosuric activity.[4][5] This stereoselective pharmacology allows for the manipulation of the enantiomeric ratio to optimize the therapeutic effect, aiming for a potent diuretic with a neutral or even favorable effect on uric acid levels.[6] Studies have explored various ratios of the (-) and (+) enantiomers to achieve an "isouricemic" state, where the diuretic-induced hyperuricemia is offset by the uricosuric effect.[6]

This guide will delve into the distinct pharmacological actions of the indacrinone enantiomers, present quantitative data from human clinical trials, outline the experimental methodologies used to assess their activity, and provide visual representations of their mechanisms and experimental evaluation.

Stereoselective Pharmacological Effects

The pharmacological activities of indacrinone are highly dependent on its stereochemistry. The two enantiomers, while chemically similar, interact differently with their biological targets, leading to distinct physiological responses.

-

(-)-Indacrinone: This enantiomer is the more potent diuretic and natriuretic agent.[7] Its primary site of action is the thick ascending limb of the Loop of Henle, where it inhibits the Na-K-2Cl cotransporter (NKCC2), leading to increased excretion of sodium, potassium, and chloride, and consequently, water.[8] This mechanism is characteristic of loop diuretics.[2]

-

(+)-Indacrinone: This enantiomer exhibits significantly weaker diuretic activity but is a potent uricosuric agent.[4] It is believed to act on the renal tubules to inhibit the reabsorption of uric acid, likely through interaction with urate transporters such as URAT1.[8] This leads to increased fractional excretion of uric acid and a reduction in serum uric acid levels.[9]

The interplay between these two enantiomers forms the basis for developing an optimized diuretic therapy.

Quantitative Data from Clinical Studies

Several clinical trials have been conducted to evaluate the effects of different ratios of indacrinone enantiomers in healthy volunteers and hypertensive patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Varying Ratios of Indacrinone Enantiomers on Plasma Urate in Healthy Men [3][9]

| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | Change in Plasma Urate (Day 7/8) |

| This compound alone | 10 / 0 | +8% to +16% |

| Racemic-like mixture | 10 / 10 | +8% to +16% |

| Intermediate Ratio | 10 / 20 | +8% to +16% |

| Isouricemic Ratio | 10 / 40 | ~0% (Isouricemic) |

| Uricosuric Ratio | 10 / 80 | -13% |

| Hydrochlorothiazide (Control) | 50 | +8% to +16% |

| Ticrynafen (Control) | 250 | -41% |

Table 2: Antihypertensive and Serum Uric Acid Effects of Indacrinone Enantiomer Ratios in Hypertensive Patients (12 weeks) [10]

| Treatment Group | Daily Dose (mg) ((-)/(+)) | Mean Reduction in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |

| A | 2.5 / 80 | 23 / 8 | -0.3 |

| B | 5 / 80 | 20 / 10 | -0.4 |

| C | 10 / 80 | 25 / 10 | +0.2 |

| Placebo | - | 0 / 3 | +0.3 |

Table 3: Natriuretic and Uricosuric Effects of Indacrinone Enantiomer Combinations in Healthy Men (Day 7) [6]

| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | 24-h Urinary Na+ Excretion (mEq) | Change in Serum Uric Acid vs. Placebo |

| Placebo | - | Baseline | - |

| Combination 1 | 10 / 40 | ~285 | Decreased |

| Combination 2 | 10 / 90 | ~285 | Further Decreased |

| Combination 3 | 10 / 140 | ~285 | Markedly Decreased |

| Hydrochlorothiazide | 50 | ~285 | Increased (p < 0.05) |

Experimental Protocols

The following sections describe the general methodologies employed in the clinical evaluation of indacrinone enantiomers.

Clinical Trial Design

The studies evaluating indacrinone enantiomers were typically designed as double-blind, randomized, placebo-controlled, and often used a balanced incomplete block design to compare multiple treatment arms.[3][6]

-

Participants: Healthy male volunteers or patients with mild to moderate hypertension were recruited.[3][10]

-

Dietary Control: Subjects were maintained on a sodium- and potassium-controlled diet to standardize baseline electrolyte and fluid balance.[3]

-

Dosing: Single daily oral doses of the different enantiomer combinations, placebo, and active comparators (e.g., hydrochlorothiazide, ticrynafen) were administered for a defined period (e.g., 7 days to 12 weeks).[3][10]

-

Washout Period: In studies with hypertensive patients, a placebo washout period (e.g., 4 weeks) was implemented to establish a stable baseline blood pressure.[10]

Assessment of Uricosuric Activity

The uricosuric effect was primarily assessed by measuring changes in serum uric acid concentrations and the fractional clearance of urate.

-

Blood Sampling: Venous blood samples were collected at baseline and at specified time points throughout the study to determine serum uric acid concentrations.[3]

-

Urine Collection: Timed urine collections (e.g., 24-hour) were performed to measure urinary uric acid and creatinine (B1669602) excretion.[6]

-

Fractional Clearance of Urate (FCU) Calculation: FCU, which represents the fraction of filtered urate that is excreted, was calculated using the following formula:

-

FCU = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)

-

Assessment of Diuretic and Natriuretic Activity

The diuretic and natriuretic effects were quantified by measuring changes in urine volume and electrolyte excretion.

-

Urine Volume Measurement: Total urine output was collected and measured over specific time intervals (e.g., 24 hours).[6]

-

Electrolyte Analysis: The concentrations of sodium, potassium, and chloride in the collected urine samples were determined using ion-selective electrodes or flame photometry.[6]

-

Total Electrolyte Excretion: The total amount of each electrolyte excreted over the collection period was calculated by multiplying the concentration by the total urine volume.

Mechanism of Action in the Nephron

The differential pharmacological effects of the indacrinone enantiomers can be attributed to their distinct sites of action within the renal nephron.

-

This compound: As a potent loop diuretic, the (-)-enantiomer acts on the thick ascending limb of the Loop of Henle . It inhibits the Na-K-2Cl cotransporter (NKCC2) on the apical membrane of the tubular cells, thereby reducing the reabsorption of these ions and promoting their excretion.[8]

-

(+)-Indacrinone: The uricosuric (+)-enantiomer is thought to exert its effect primarily in the proximal tubule , where the majority of urate reabsorption occurs. It is hypothesized to inhibit the urate transporter 1 (URAT1), which is responsible for exchanging urate for an intracellular anion, thus preventing urate from being reabsorbed back into the bloodstream.[8]

Conclusion

The enantiomers of indacrinone exhibit distinct and clinically significant pharmacological activities. The (-)-enantiomer provides potent diuretic effects, while the (+)-enantiomer effectively counteracts the potential for hyperuricemia through its uricosuric action. This stereoselective profile allows for the rational design of a therapeutic agent where the ratio of enantiomers is optimized to achieve desired diuretic and antihypertensive effects with a minimal or even beneficial impact on serum uric acid levels. The clinical data strongly support the feasibility of creating an isouricemic diuretic by combining these enantiomers in appropriate ratios. This approach represents a sophisticated application of chiral pharmacology to address a common adverse effect of an important class of drugs, offering a potential advantage in the management of fluid overload and hypertension, particularly in patients with or at risk for hyperuricemia and gout.

References

- 1. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Test in Context Critical Evaluation of Natriuretic Peptide Testing in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indacrinone – Chiralpedia [chiralpedia.com]

- 9. scilit.com [scilit.com]

- 10. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on the Stereospecific Effects of (-)-Indacrinone on Ion Transport

Abstract

Indacrinone (B1671820) (MK-196) is a potent, long-acting phenoxyacetic acid diuretic that exhibits significant stereospecificity in its interaction with renal ion transport systems. As a chiral molecule, it exists as two enantiomers, (+) and this compound, which possess distinct pharmacological profiles. The (-)-enantiomer is predominantly responsible for the drug's potent natriuretic and diuretic effects, primarily through the inhibition of ion transport in the loop of Henle. Conversely, the (+)-enantiomer has weaker diuretic activity but is the primary contributor to the drug's uricosuric properties. This document provides a comprehensive technical overview of the stereospecific effects of this compound, detailing its mechanism of action on specific ion transporters, summarizing quantitative data from key studies, outlining experimental methodologies, and visualizing the involved pathways and workflows. The differential activities of the enantiomers have been strategically exploited to develop "isouricemic" diuretics, which can induce sodium and water excretion without the common side effect of hyperuricemia associated with other diuretics.

Introduction to Indacrinone and Stereospecificity

Indacrinone is a loop diuretic, a class of drugs that acts on the thick ascending limb of the loop of Henle in the kidney.[1][2] Like many pharmaceuticals, indacrinone is a chiral compound, and its enantiomers display markedly different pharmacological activities. The (-)-enantiomer is a potent natriuretic agent, while the (+)-enantiomer is an effective uricosuric agent, meaning it promotes the excretion of uric acid.[3][4] This stereoselectivity offers a unique therapeutic opportunity: by adjusting the ratio of the two enantiomers, it is possible to create a diuretic formulation that minimizes the risk of hyperuricemia, a common side effect of many diuretics that can lead to gout.[3][5] Understanding the specific effects of the (-)-enantiomer on ion transport is crucial for appreciating its role as the primary diuretic component.

Mechanism of Action of this compound on Renal Ion Transport

The primary diuretic effect of this compound stems from its inhibition of sodium and chloride reabsorption in the nephron. Its principal site of action is the thick ascending limb of the loop of Henle, a segment responsible for reabsorbing approximately 25% of the filtered sodium load.

-

Primary Target: Na-K-Cl Cotransporter (NKCC) : Loop diuretics, including indacrinone, typically exert their effects by inhibiting the Na-K-Cl cotransporter (specifically the NKCC2 isoform in the kidney) located on the apical membrane of epithelial cells in the thick ascending limb. By blocking this transporter, this compound prevents the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid into the cells. This loss of solutes in the urine leads to a corresponding loss of water, resulting in diuresis.

-

Stereospecific Inhibition : Studies have demonstrated that the (-)-enantiomer is significantly more effective at inhibiting this process than the (+)-enantiomer.[6] Research using in vivo microperfusion in rats showed that while both enantiomers inhibited sodium and potassium reabsorption in the loop of Henle, the (-)-form was substantially more potent.[6] In some cases, this compound was powerful enough to completely abolish potassium reabsorption, occasionally leading to net potassium secretion into the tubule.[6]

-

Action on the Distal Tubule : Both enantiomers of indacrinone also inhibit sodium reabsorption in the distal tubule.[6] However, unlike their action in the loop of Henle, they do not affect potassium secretion at this site. This suggests that the cellular mechanisms or transporters targeted by indacrinone may differ between these two segments of the nephron.[6] Specifically, the (-)-enantiomer appears to act on the medullary portion of the thick ascending limb, while the (+)-enantiomer's weaker natriuretic action is located in the cortical diluting segment or early distal tubule.[7]

Quantitative Data on Ion Transport Effects

The stereospecific effects of indacrinone's enantiomers have been quantified in numerous human and animal studies. The following tables summarize key findings.

Table 1: Comparative Effects of Indacrinone Enantiomers on Ion Transport in the Rat Nephron

| Parameter | (+)-Indacrinone (5 x 10⁻⁴ M) | This compound (5 x 10⁻⁴ M) | Reference |

|---|---|---|---|

| Loop of Henle | |||

| Sodium Reabsorption | Inhibition | Significant Inhibition (more potent) | [6] |

| Potassium Reabsorption | Inhibition | Abolished on average; net secretion observed | [6] |

| Distal Tubule | |||

| Sodium Reabsorption | Inhibition | Inhibition | [6] |

| Potassium Secretion | No Effect | No Effect |[6] |

Table 2: Effects of Racemic Indacrinone on Fractional Excretion in Humans

| Parameter | Control (Baseline) | Racemic Indacrinone | Reference |

|---|---|---|---|

| Fractional NaCl Excretion | 0.48% | 4.61% | [8] |

| Fractional Urate Clearance | 5.16% | 12.24% |[8] |

Table 3: Effect of Varying Enantiomer Ratios on Serum Uric Acid in Healthy Men (After 7 Days)

| Treatment (Daily Dose) | Change in Plasma Urate vs. Placebo | Natriuretic Activity | Reference |

|---|---|---|---|

| (-)-10mg / (+)-0mg | Increased (8% to 16%) | Potent | [5] |

| (-)-10mg / (+)-10mg | Increased (8% to 16%) | Potent | [5] |

| (-)-10mg / (+)-20mg | Increased (8% to 16%) | Potent | [5] |

| (-)-10mg / (+)-40mg | Approximately Isouricemic | Potent | [5] |

| (-)-10mg / (+)-80mg | Decreased by 13% | Potent | [4][5] |

| Hydrochlorothiazide 50mg | Increased | Potent |[5][9] |

Visualization of Pathways and Workflows

Diagram 1: Differential Sites of Action in the Nephron

Caption: Sites of action for (-) and (+)-Indacrinone in the renal tubule.

Diagram 2: Logic of Isouricemic Diuretic Formulation

Caption: Balancing diuretic and uricosuric effects of Indacrinone enantiomers.

Diagram 3: Experimental Workflow for Human Clearance Studies

Caption: Simplified workflow for clinical studies of renal drug effects.

Detailed Experimental Protocols

The characterization of this compound's effects relies on specific and detailed experimental methodologies.

In Vivo Continuous Microperfusion of Single Nephron Segments

This technique allows for the direct study of ion transport in specific segments of the kidney tubule in a living animal, as described in studies on rats.[6]

-

Animal Preparation : A rat is anesthetized, and the kidney is exposed via a flank incision. The kidney is placed in a cup to immobilize it and is superfused with temperature-controlled saline.

-

Tubule Identification : The surface of the kidney is illuminated, and specific tubular segments (e.g., loop of Henle, distal tubule) are identified visually.

-

Micropipette Placement : A double-barreled micropipette is inserted into the identified tubule. One barrel is used to inject a small oil block to prevent the flow of normal tubular fluid. The other barrel is used to perfuse the segment with a solution containing the test substance (e.g., this compound at 5 x 10⁻⁴ M).

-

Sample Collection : A second micropipette is inserted downstream to collect the perfusate after it has passed through the tubular segment.

-

Analysis : The collected fluid and the initial perfusate are analyzed for concentrations of ions like Na⁺ and K⁺ using microflame photometry or other sensitive methods. The difference in concentration, adjusted for any water movement, indicates the net transport across the epithelium.

-

Calculation : Net transport (J) is calculated using the formula: J = (C_p - C_c) * V, where C_p is the ion concentration in the initial perfusate, C_c is the concentration in the collected fluid, and V is the perfusion rate.

Human Urinary Clearance Techniques

These studies, performed in healthy volunteers, are essential for determining the overall effect of a drug on kidney function.[7][8]

-

Subject Preparation : Volunteers are placed on a diet with controlled sodium and potassium intake for several days to establish a stable baseline.[9]

-

Hydration Protocol :

-

Maximal Hydration : To assess free-water clearance (C_H₂O), subjects ingest a large volume of water to suppress antidiuretic hormone (ADH) and produce dilute urine.

-

Hydropenia : To assess free-water reabsorption, subjects are fluid-restricted.

-

-

Baseline Period : Before drug administration, timed urine samples are collected via spontaneous voiding, and blood samples are drawn to measure baseline plasma concentrations of electrolytes, creatinine (B1669602), and uric acid.

-

Drug Administration : A single oral dose of the drug (e.g., racemic indacrinone, a specific enantiomer ratio, or placebo) is administered.

-

Post-Drug Sampling : Blood and urine samples are collected at timed intervals (e.g., every 1-2 hours) for 8-24 hours. Urine volume is precisely measured.

-

Analysis : Plasma and urine samples are analyzed for Na⁺, K⁺, Cl⁻, creatinine, and uric acid concentrations.

-

Calculations :

-

Glomerular Filtration Rate (GFR) : Estimated using creatinine clearance (C_Cr = (U_Cr * V) / P_Cr).

-

Electrolyte Excretion Rate : Calculated as U_X * V, where U_X is the urinary concentration of the electrolyte and V is the urine flow rate.

-

Fractional Excretion (FE_X) : Calculated as (Excretion Rate of X) / (Filtered Load of X) = [(U_X * V) / (P_X * GFR)] * 100. This represents the percentage of the substance filtered by the glomerulus that is excreted in the urine.

-

Conclusion and Future Directions

The study of indacrinone provides a classic and compelling example of stereospecific pharmacology in drug action and development. The (-)-enantiomer is the key driver of the diuretic effect through its potent inhibition of the Na-K-Cl cotransporter in the loop of Henle. The distinct uricosuric action of the (+)-enantiomer allows for a rational drug design approach, leading to the formulation of fixed-ratio combinations that provide effective diuresis while remaining isouricemic or even hypouricemic.[3][5] This mitigates the risk of diuretic-induced hyperuricemia. Further research could focus on the precise molecular interactions between each enantiomer and the ion transporter binding sites to better understand the structural basis for their distinct activities. Such insights are invaluable for the future design of safer and more effective diuretics and other drugs targeting renal transport proteins.

References

- 1. Indacrinone - Wikipedia [en.wikipedia.org]

- 2. Indacrinone – Chiralpedia [chiralpedia.com]

- 3. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereo-specificity of diuretic receptors in the nephron: a study of the enantiomers of indacrinone (MK-196) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of (-)-Indacrinone in the Nephron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820) is a potent loop diuretic that exhibits stereoselective pharmacology. The racemic mixture is comprised of two enantiomers, (+) and (-)-indacrinone, each with distinct primary activities within the nephron. The (-)-enantiomer is principally responsible for the diuretic effect, targeting the thick ascending limb of the loop of Henle. In contrast, the (+)-enantiomer exerts a uricosuric effect, primarily acting on the proximal tubule. This technical guide provides a comprehensive overview of the molecular targets of this compound in the nephron, detailing its mechanism of action, quantitative interaction data, relevant experimental protocols, and associated signaling pathways.

Core Molecular Targets and Mechanism of Action

The diuretic action of this compound is primarily attributed to its interaction with the Na-K-2Cl cotransporter (NKCC2), encoded by the SLC12A1 gene, in the apical membrane of epithelial cells of the thick ascending limb (TAL) of Henle's loop.[1][2] This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to a significant increase in the urinary excretion of sodium, chloride, and water, the hallmark of its diuretic effect.[2]

The (+) enantiomer of indacrinone is a uricosuric agent, meaning it promotes the excretion of uric acid.[3] Its primary molecular target is believed to be the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, located on the apical membrane of proximal tubule cells.[4] URAT1 is a key player in the reabsorption of uric acid from the glomerular filtrate back into the blood. Inhibition of URAT1 by (+)-indacrinone leads to increased uric acid in the urine, thus lowering serum uric acid levels.[5]

While the diuretic activity predominantly resides in the (-)-enantiomer, both enantiomers have been shown to possess uricosuric activity.[5] The natriuretic potency of the (-)-enantiomer is significantly greater than that of the (+)-enantiomer.[3] Studies have also indicated that both enantiomers inhibit sodium reabsorption in the distal tubule, although the precise molecular target in this segment is less clearly defined.[2]

Quantitative Data on Target Interaction

The following tables summarize the available quantitative data on the interaction of indacrinone enantiomers with their primary molecular targets. It is important to note that specific binding affinity (Kd) and inhibition constants (Ki or IC50) for this compound with NKCC2 are not extensively reported in publicly available literature. However, some studies provide concentrations at which significant inhibition of ion transport is observed.

| Enantiomer | Target | Transporter Family | Nephron Segment | Parameter | Value | Species | Reference |

| This compound | NKCC2 | Solute Carrier (SLC12) | Thick Ascending Limb | Inhibition Concentration | 5 x 10-4 M | Rat | [2] |

Table 1: Quantitative Data for this compound Interaction with its Primary Diuretic Target. This table presents the concentration of this compound shown to inhibit sodium and potassium reabsorption in the loop of Henle.

| Enantiomer | Target | Transporter Family | Nephron Segment | Parameter | Value (Range) | Species | Reference(s) |

| (+)-Indacrinone | URAT1 | Solute Carrier (SLC22) | Proximal Tubule | IC50 | 0.05 - 716 µmol/L (for various uricosuric drugs) | Human | [4] |

Signaling Pathways and Experimental Workflows

The direct interaction of this compound with the NKCC2 transporter is the primary mechanism of its diuretic action. The downstream signaling pathways directly modulated by this compound are not extensively characterized, as its effect is largely due to competitive inhibition of ion transport. However, the alteration of ion flux and cellular electrolyte concentrations in the TAL can indirectly influence various intracellular signaling cascades.

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's molecular targets.

Detailed Experimental Protocols

Radioligand Binding Assay for NKCC2 Inhibition

This protocol is adapted from general methods for studying loop diuretic binding to renal membranes.

Objective: To determine the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound for the Na-K-2Cl cotransporter (NKCC2).

Materials:

-

Isolated renal cortical and medullary membranes from a suitable animal model (e.g., rabbit, rat).

-

Radiolabeled loop diuretic, such as [3H]bumetanide.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Isolate renal cortical and medullary tissue and prepare crude plasma membranes by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a series of microcentrifuge tubes, combine a fixed concentration of [3H]bumetanide (typically at or below its Kd), renal membranes (50-100 µg of protein), and varying concentrations of unlabeled this compound (e.g., from 10-9 M to 10-4 M).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled loop diuretic (e.g., 100 µM furosemide). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Uric Acid Uptake Assay for URAT1 Inhibition

This protocol is based on established methods for assessing URAT1 inhibitor activity in vitro.[6][7]

Objective: To determine the IC50 of (+)-indacrinone for the inhibition of URAT1-mediated uric acid transport.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (hURAT1).

-

Control (mock-transfected) HEK293 cells.

-

[14C]-labeled uric acid.

-

Unlabeled uric acid.

-

(+)-Indacrinone stock solution.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cell lysis buffer.

-

Scintillation counter.

Procedure:

-

Cell Culture: Seed hURAT1-expressing HEK293 cells and control cells in a multi-well plate and grow to confluence.[6]

-

Pre-incubation: Wash the cells with transport buffer and then pre-incubate them with various concentrations of (+)-indacrinone or a vehicle control in transport buffer for a defined period (e.g., 10-30 minutes) at 37°C.[6]

-

Uptake Initiation: Initiate the uptake of uric acid by adding a mixture of [14C]-uric acid and unlabeled uric acid to each well.[7]

-

Incubation: Incubate the cells for a predetermined time within the linear range of uptake (e.g., 5-15 minutes) at 37°C.[7]

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.[6]

-

Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer and measure the radioactivity in the cell lysates using a scintillation counter.[7]

-

Data Analysis: Calculate the percentage of URAT1 inhibition for each concentration of (+)-indacrinone by comparing the uptake in the presence of the compound to the vehicle control, after subtracting the background uptake from the control cells.[7] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound's primary molecular target in the nephron is the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of Henle's loop, leading to its potent diuretic effect. While specific high-affinity binding data for this compound is not as extensively documented as for other loop diuretics, its inhibitory action on ion transport through NKCC2 is well-established. The uricosuric properties of the indacrinone racemate are largely attributed to the (+) enantiomer's inhibition of the URAT1 transporter in the proximal tubule. The detailed experimental protocols provided herein offer a framework for the further quantitative characterization of these interactions, which is crucial for the development of more selective and effective diuretic and uricosuric agents. Further research is warranted to fully elucidate the downstream signaling consequences of NKCC2 inhibition by this compound and to precisely quantify its binding kinetics.

References

- 1. Stereo-specificity of diuretic receptors in the nephron: a study of the enantiomers of indacrinone (MK-196) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Delicate Balance of Diuresis and Uricosuria: A Technical Guide to the Structure-Activity Relationship of Indacrinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820), a potent loop diuretic of the indanone class, presents a fascinating case study in stereopharmacology and the intricate relationship between chemical structure and biological activity. This technical guide delves into the core principles governing the diuretic and uricosuric effects of Indacrinone and its derivatives. By understanding these structure-activity relationships (SAR), researchers can better appreciate the nuances of designing dual-action diuretics with optimized therapeutic profiles. This document provides a comprehensive overview of the SAR, quantitative data on analog potency, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of novel diuretic agents.

Core Structure and Stereochemistry: The Basis of Dual Activity

Indacrinone possesses a chiral center at the C-2 position of the indanone ring, leading to the existence of two enantiomers: (R)- and (S)-Indacrinone. Crucially, these enantiomers exhibit distinct pharmacological properties, a phenomenon that is central to the SAR of this class of compounds.

-

The (R)-enantiomer is primarily responsible for the diuretic effect.[1]

-

The (S)-enantiomer possesses the uricosuric (uric acid-excreting) activity.[1]

This stereospecificity of action offers a unique opportunity to modulate the overall pharmacological profile by altering the enantiomeric ratio. While the racemic mixture exhibits both diuretic and transient uricosuric effects, studies have shown that specific ratios, such as 1:4 or 1:8 of the (-)/(+) enantiomers, can lead to an isouricemic (no net change in serum uric acid) or even a net hypouricemic effect, respectively.[2] This is a significant advantage over many other loop diuretics which can lead to hyperuricemia.

Mechanism of Action: Targeting the Na+-K+-2Cl− Co-transporter

Indacrinone and its derivatives exert their diuretic effect by acting as loop diuretics. Their primary site of action is the thick ascending limb of the loop of Henle in the nephron.

The underlying mechanism involves the inhibition of the Na+-K+-2Cl− symporter, also known as NKCC2, located on the apical membrane of the epithelial cells in this segment of the nephron. By binding to the chloride-binding site of this co-transporter, Indacrinone blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition of ion reabsorption leads to an increase in the osmotic pressure within the renal tubules, resulting in a subsequent increase in water excretion (diuresis).

dot

References

A Technical Guide to the Effects of (-)-Indacrinone on Uric Acid Transport and Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone (B1671820), a potent loop diuretic, exists as two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, while the (+)-enantiomer exhibits a pronounced uricosuric action, promoting the excretion of uric acid. This unique stereospecificity allows for the manipulation of the enantiomeric ratio to produce a diuretic with a controlled effect on serum uric acid levels, mitigating the hyperuricemia often associated with loop diuretic therapy. This technical guide provides an in-depth overview of the effects of (-)-indacrinone on uric acid transport and excretion, detailing its mechanism of action, summarizing key quantitative data from clinical studies, and providing comprehensive experimental protocols for the in vitro assessment of its effects on the primary transporters involved in renal urate handling: URAT1, OAT1, and OAT3.

Introduction

Loop diuretics are a cornerstone in the management of fluid overload in various clinical conditions. However, their use is often complicated by the side effect of hyperuricemia, which can increase the risk of gout and may be associated with cardiovascular and renal disease. Indacrinone, a phenoxyacetic acid derivative, presents a novel approach to this problem due to the opposing effects of its enantiomers on uric acid homeostasis.

The (-)-enantiomer of indacrinone is a potent natriuretic agent, while the (+)-enantiomer is a uricosuric agent.[1][2] By combining the two enantiomers in specific ratios, it is possible to achieve a desired level of diuresis while maintaining or even lowering serum uric acid levels.[3][4] This guide will focus on the uricosuric properties of the indacrinone enantiomers and the underlying mechanisms involving key renal uric acid transporters.

Mechanism of Action

The renal handling of uric acid is a complex process involving glomerular filtration, reabsorption, and secretion, mediated by a series of transporters located in the proximal tubule of the kidney. The primary transporter responsible for the reabsorption of uric acid from the tubular lumen is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. On the basolateral membrane, Organic Anion Transporters 1 (OAT1) and 3 (OAT3) are involved in the uptake of uric acid from the blood into the tubular cells for secretion.

Data Presentation: Clinical Effects of Indacrinone Enantiomers

The following tables summarize the quantitative data from clinical studies investigating the effects of different ratios of this compound and (+)-indacrinone on natriuresis and uric acid excretion.

Table 1: Effects of Varying Ratios of Indacrinone Enantiomers on 24-hour Urinary Sodium Excretion and Serum Uric Acid Levels (Day 7) [3]

| Treatment ((-)-enantiomer/(+)-enantiomer) | Mean 24-h Urinary Na+ Excretion (mEq) | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | Baseline | Baseline |

| 10 mg / 40 mg | ~285 | Decreased |

| 10 mg / 90 mg | ~285 | Further Decreased |

| 10 mg / 140 mg | ~285 | Markedly Decreased |

| Hydrochlorothiazide (50 mg) | ~285 | Increased (p < 0.05) |

Table 2: Effect of Different Ratios of Indacrinone Enantiomers on Plasma Urate Levels After 7 Days of Treatment [5]

| Treatment ((-)-enantiomer/(+)-enantiomer) | Change in Plasma Urate (%) |

| 10 mg / 0 mg | +8 to +16 |

| 10 mg / 10 mg | +8 to +16 |

| 10 mg / 20 mg | +8 to +16 |

| 10 mg / 40 mg | Approximately isouricemic |

| 10 mg / 80 mg | -13 |

| Hydrochlorothiazide (50 mg) | +8 to +16 |

| Ticrynafen (250 mg) | -41 |

Mandatory Visualizations

References

- 1. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indacrinone: modification of diuretic, uricosuric, and kaliuretic actions by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Indacrinone Binding Sites on Renal Ion Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites and mechanisms of action of (-)-indacrinone, the pharmacologically active enantiomer of indacrinone (B1671820), on key renal ion transporters. This document synthesizes available data on its effects on sodium, potassium, and urate transport, details relevant experimental methodologies, and illustrates the key pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a potent loop diuretic with significant uricosuric properties.[1][2] Its primary site of action is the kidney, where it modulates the activity of several ion transporters crucial for maintaining electrolyte and fluid balance. The diuretic and natriuretic (sodium excretion) effects of this compound are more pronounced than its (+) enantiomer, which primarily contributes to the uricosuric (uric acid excretion) effect.[3][4]

The dual action of indacrinone makes it unique among diuretics; while many diuretics increase serum uric acid levels, the combination of its enantiomers can lead to a net neutral or even a reduction in uric acid, offering potential therapeutic advantages in patients with gout and hypertension.[1][5]

The natriuretic effect of this compound is attributed to its inhibition of sodium reabsorption in the thick ascending limb of the loop of Henle and the distal convoluted tubule.[6] The uricosuric effect is a result of its interaction with organic anion transporters in the proximal tubule, which are responsible for uric acid reabsorption.

Primary Renal Ion Transporter Targets

Based on its physiological effects, this compound is understood to interact with the following key renal ion transporters:

-

Na-K-2Cl Cotransporter (NKCC2): Located in the apical membrane of the thick ascending limb of the loop of Henle, NKCC2 is the primary target for loop diuretics.[7] It is responsible for reabsorbing approximately 25% of filtered sodium. Inhibition of NKCC2 by this compound leads to a significant increase in sodium, potassium, and chloride excretion, resulting in a potent diuretic effect.

-

Na-Cl Cotransporter (NCC): Situated in the apical membrane of the distal convoluted tubule, NCC reabsorbs about 5-10% of filtered sodium. The action of this compound in the distal tubule suggests an inhibitory effect on NCC, contributing to its overall natriuretic and diuretic activity.

-

Urate Transporter 1 (URAT1): This transporter is located on the apical membrane of proximal tubule cells and is a key player in the reabsorption of uric acid from the glomerular filtrate back into the blood.[8] Inhibition of URAT1 is the primary mechanism for the uricosuric effect of drugs like probenecid (B1678239) and benzbromarone.[9] The uricosuric properties of indacrinone, particularly the (+) enantiomer, are mediated through the inhibition of URAT1.

-

Organic Anion Transporter 4 (OAT4): Also found in the apical membrane of the proximal tubule, OAT4 is involved in the transport of various organic anions, including estrone (B1671321) sulfate (B86663) and urate.[10] It can mediate the bidirectional transport of urate and is another potential target for the uricosuric effects of this compound.

Quantitative Data on this compound and Renal Ion Transporters

Direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with its target transporters are not extensively reported in publicly available literature. However, functional studies provide valuable insights into its potency.

| Transporter | Renal Segment | Effect of this compound | Quantitative Data | Citation |

| NKCC2 (putative) | Thick Ascending Limb (Loop of Henle) | Inhibition of Na+ and K+ reabsorption | Effective concentration of 5 x 10-4 M in in vivo microperfusion studies | [6] |

| NCC (putative) | Distal Convoluted Tubule | Inhibition of Na+ reabsorption | Effective concentration of 5 x 10-4 M in in vivo microperfusion studies | [6] |

| URAT1 (putative) | Proximal Tubule | Inhibition of uric acid reabsorption | The (+) enantiomer is more potent for uricosuria. Specific IC50 values for indacrinone are not available, but other URAT1 inhibitors have IC50 values in the micromolar range (e.g., benzbromarone: ~0.22 µM; lesinurad: ~3.5 µM). | [11][12] |

| OAT4 (putative) | Proximal Tubule | Potential modulation of urate transport | Data not available. |

Experimental Protocols

The study of this compound's interaction with renal ion transporters involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vivo Microperfusion of Renal Tubules

This technique allows for the direct assessment of the effects of a drug on a specific segment of the nephron in a living animal.

Objective: To determine the effect of this compound on sodium and potassium transport in the loop of Henle and distal tubule.

Methodology:

-

Animal Preparation: Anesthetize a rat and surgically expose the kidney.

-

Tubule Identification: Identify a superficial nephron on the surface of the kidney. Use Lissamine green injection to visualize tubular fluid flow and identify proximal and distal segments.

-

Micropuncture: Insert a micropipette into a late proximal tubule to inject a control perfusion solution containing a non-reabsorbable marker like inulin (B196767).

-

Sample Collection: Insert a second micropipette into a distal tubule of the same nephron to collect the perfused fluid.

-

Experimental Perfusion: Change the perfusion solution to one containing this compound (e.g., 5 x 10-4 M) and repeat the collection.

-

Analysis: Measure the concentrations of sodium, potassium, and the inulin marker in the collected fluid. Calculate the net reabsorption of ions by comparing the collected amounts to the perfused amounts, corrected for water movement using the inulin concentration.

Heterologous Expression and Uptake Assays in Xenopus Oocytes

This is a widely used in vitro system to study the function and pharmacology of a single transporter in isolation.

Objective: To determine if this compound inhibits URAT1-mediated uric acid transport and to calculate its IC50.

Methodology:

-

cRNA Preparation: Synthesize capped RNA (cRNA) encoding human URAT1 from a cDNA template.

-

Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the URAT1 cRNA. As a control, inject another group of oocytes with water. Incubate the oocytes for 2-4 days to allow for transporter expression.

-

Uptake Assay:

-

Pre-incubate both URAT1-expressing and control oocytes in a buffer solution.

-

Initiate the uptake by transferring the oocytes to a buffer containing a known concentration of radiolabeled uric acid (e.g., [14C]uric acid) and varying concentrations of this compound.

-

After a defined incubation period (e.g., 10-30 minutes), stop the uptake by washing the oocytes with ice-cold buffer.

-

-

Quantification: Lyse individual oocytes and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: Subtract the uptake in control oocytes from the uptake in URAT1-expressing oocytes to determine URAT1-specific transport. Plot the inhibition of uric acid uptake as a function of the this compound concentration to determine the IC50 value.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a drug to its target receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for a specific transporter (e.g., NKCC2).

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues that endogenously or recombinantly express the transporter of interest (e.g., HEK293 cells expressing NKCC2).

-

Saturation Binding (to determine Kd of the radioligand):

-

Incubate the membrane preparation with increasing concentrations of a suitable radioligand (e.g., [3H]bumetanide for NKCC2).

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter.

-

Determine non-specific binding by performing the incubation in the presence of a high concentration of an unlabeled competitor.

-

Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration to determine the Kd and Bmax (receptor density).

-

-

Competition Binding (to determine Ki of this compound):

-

Incubate the membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of unlabeled this compound.

-

Perform filtration and counting as described above.

-

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Indacrinone - Wikipedia [en.wikipedia.org]

- 2. Indacrinone | C18H14Cl2O4 | CID 42266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of human organic anion transporters with various cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Solubility of (-)-Indacrinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and solubility of (-)-Indacrinone, the pharmacologically active enantiomer of the loop diuretic Indacrinone (B1671820). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. Key physicochemical data is presented in a structured format, and detailed methodologies for its characterization are outlined. Furthermore, this guide delves into the mechanism of action of this compound, providing a visual representation of its interaction with the relevant signaling pathway.

Chemical Properties

This compound, the (R)-enantiomer of Indacrinone, is a chiral phenoxyacetic acid derivative. Its chemical structure and fundamental properties are crucial for understanding its behavior in biological systems and for the development of stable and effective pharmaceutical formulations.

Identity and Structure

| Property | Value |

| IUPAC Name | 2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |

| Chemical Formula | C₁₈H₁₄Cl₂O₄ |

| Molecular Weight | 365.21 g/mol [1][2] |

| Melting Point (Racemic) | 167-168 °C |

Solubility Profile

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Data not available |

| DMSO | Soluble |

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental protocols.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

A common and accurate method for determining the solubility of a compound is through HPLC. The following outlines a general protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, DMSO)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

pH meter

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of the mobile phase).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor.

The workflow for this experimental protocol is illustrated in the following diagram.

Mechanism of Action and Signaling Pathway

This compound functions as a loop diuretic by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[3][4] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water.

The activity of NKCC2 is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][6][7][8][9] WNK kinases, such as WNK3, act as intracellular chloride sensors.[6][9] Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates specific serine and threonine residues on the N-terminus of NKCC2, leading to its activation and increased ion transport.

This compound exerts its diuretic effect by directly or indirectly interfering with this signaling pathway, leading to the inhibition of NKCC2. The precise molecular interaction of this compound with the NKCC2 transporter or the regulatory kinases is a subject of ongoing research.

The following diagram illustrates the signaling pathway regulating NKCC2 activity and the proposed site of action for this compound.

Conclusion

This technical guide has synthesized the available information on the chemical properties and solubility of this compound. While key physicochemical parameters have been presented, the lack of extensive quantitative solubility data highlights an area for further experimental investigation. The outlined HPLC protocol provides a robust framework for such studies. Understanding the mechanism of action, centered on the inhibition of the NKCC2 transporter via the WNK/SPAK signaling pathway, is crucial for the rational design of novel diuretic therapies and for optimizing the clinical application of this compound. Further research is warranted to fully elucidate the molecular interactions and to expand the solubility profile in various pharmaceutically relevant solvents.

References

- 1. Indacrinone - Wikipedia [en.wikipedia.org]

- 2. Indacrinone | C18H14Cl2O4 | CID 42266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways | MRC PPU [ppu.mrc.ac.uk]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A unifying mechanism for WNK kinase regulation of sodium-chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Saga of Indacrinone: A Chiral Approach to Diuresis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820), an indanone-based loop diuretic, represents a fascinating chapter in the history of diuretic development. Its story is not merely one of discovering a natriuretic agent but a pioneering exploration into the pharmacological nuances of stereoisomers and the strategic manipulation of their properties to optimize therapeutic outcomes. Developed by Merck and Co., indacrinone's journey from a racemic mixture to a precisely formulated ratio of enantiomers showcases an innovative approach to mitigating adverse effects while retaining efficacy. This technical guide delves into the core aspects of indacrinone's development, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action to provide a comprehensive resource for professionals in the field.

The Chirality Conundrum: A Tale of Two Enantiomers

Indacrinone possesses a single chiral center, giving rise to two enantiomers with distinct and complementary pharmacological profiles.[1][2] This discovery was a pivotal moment in its development, shifting the focus from the racemate to the individual actions of the (+) and (-) forms.

-

The (-)-Enantiomer: The Diuretic Powerhouse The primary diuretic and natriuretic activity of indacrinone resides in its (-)-enantiomer.[3][4] Like other loop diuretics, it exerts its effects in the thick ascending limb of the Loop of Henle.[5] However, a common drawback of potent diuretics is the induction of hyperuricemia, an increase in serum uric acid levels, which can precipitate gout.[6] The (-)-enantiomer of indacrinone is not immune to this side effect.

-

The (+)-Enantiomer: The Uricosuric Counterpart In a remarkable display of stereospecificity, the (+)-enantiomer of indacrinone exhibits a uricosuric effect, meaning it promotes the excretion of uric acid.[4] This property directly counteracts the hyperuricemic tendency of its diuretic counterpart.

This duality presented a unique opportunity: to create a diuretic agent with a built-in mechanism to control its primary adverse effect. The development of indacrinone thus became an exercise in optimizing the ratio of its enantiomers to achieve a balance between potent diuresis and stable uric acid levels.

Quantitative Pharmacology: Deciphering the Dose-Response Relationship

A series of meticulously designed clinical trials in healthy male volunteers were conducted to elucidate the natriuretic and uricosuric effects of various ratios of indacrinone's enantiomers. These studies were typically double-blind, randomized, and placebo-controlled, with participants maintained on controlled sodium and potassium diets to ensure the reliability of the results.[7][8]

Table 1: Natriuretic and Uricosuric Effects of Indacrinone Enantiomer Ratios (Day 7 Data) [3][7]

| Treatment Group ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | Change in 24-h Urinary Na+ Excretion (mEq) vs. Placebo | Change in Serum Uric Acid (mg/dL) vs. Placebo |

| Placebo | - | - | - |

| (-)-10mg / (+)-40mg | 50 | Increased | ~ Isouricemic |

| (-)-10mg / (+)-80mg | 90 | Increased | Decreased by ~13% |

| (-)-10mg / (+)-90mg | 100 | Increased | Decreased |

| (-)-10mg / (+)-140mg | 150 | Increased | Progressively Decreased |

| Hydrochlorothiazide | 50 | Comparably Increased | Increased |

| Ticrynafen | 250 | - | Decreased by ~41% |

Table 2: Antihypertensive and Biochemical Effects of Indacrinone Enantiomer Ratios (12-week study in hypertensive patients) [3]

| Treatment Group ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | Mean Change in Blood Pressure (mmHg) vs. Placebo | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | - | 0 / 3 | + 0.3 |

| (-)-2.5mg / (+)-80mg | 82.5 | -23 / -8 | - 0.3 |

| (-)-5mg / (+)-80mg | 85 | -20 / -10 | - 0.4 |

| (-)-10mg / (+)-80mg | 90 | -25 / -10 | + 0.2 |

These studies demonstrated that by increasing the proportion of the (+)-enantiomer, a potent natriuretic effect could be maintained while progressively mitigating and even reversing the rise in serum uric acid. A ratio of approximately 1:9 of the (-) to (+) enantiomer was identified as providing a favorable balance of antihypertensive efficacy and a stable uric acid profile.[3]

Mechanism of Action: A Two-Pronged Approach in the Nephron

Indacrinone's diuretic and uricosuric effects are mediated through its actions on specific transporters within the nephron.

Diuretic Effect of the (-)-Enantiomer

The (-)-enantiomer of indacrinone acts as a loop diuretic, primarily targeting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the Loop of Henle.[6][9] By inhibiting this transporter, it blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream. This disruption of ion reabsorption reduces the osmolarity of the renal medulla, impairing the kidney's ability to concentrate urine and leading to a significant increase in water and electrolyte excretion.

Uricosuric Effect of the (+)-Enantiomer

The precise mechanism of the uricosuric effect of the (+)-enantiomer is believed to involve the inhibition of uric acid reabsorption in the proximal tubule. This action is likely mediated through interaction with uric acid transporters such as URAT1 (Urate Transporter 1) and/or OATs (Organic Anion Transporters) located on the apical membrane of proximal tubule cells.[10][11] By blocking these transporters, the (+)-enantiomer prevents the reabsorption of uric acid from the glomerular filtrate back into the blood, thereby increasing its excretion in the urine.

Experimental Protocols: A Glimpse into the Development Process

The development of indacrinone relied on a combination of preclinical and clinical studies. Below are detailed methodologies representative of the key experiments conducted.

Preclinical Evaluation: In Vivo Microperfusion in Rats

Objective: To determine the specific site and mechanism of action of indacrinone enantiomers on ion transport within the nephron.[5]

Methodology:

-

Animal Model: Male Wistar rats were used.

-

Surgical Preparation: The rats were anesthetized, and the left kidney was exposed through a flank incision and prepared for micropuncture.

-

Micropuncture and Microperfusion: Individual superficial nephrons (loops of Henle and distal tubules) were identified and punctured using micropipettes. A continuous microperfusion of these segments was performed in vivo.

-

Perfusion Fluids: The tubules were perfused with a solution mimicking native tubular fluid, containing radiolabeled inulin (B196767) (for measuring water reabsorption) and the indacrinone enantiomer being tested.

-

Sample Collection and Analysis: Fluid was collected from the distal end of the perfused segment. The concentrations of sodium and potassium in the collected fluid and the initial perfusate were determined using microflame photometry or atomic absorption spectroscopy. The inulin concentration was measured to calculate the net water and solute fluxes.

Clinical Evaluation: Enantiomer Ratio Studies in Healthy Volunteers

Objective: To determine the dose-response relationship of different ratios of indacrinone enantiomers on natriuresis and serum uric acid levels.[7][8]

Methodology:

-

Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group design.

-

Participants: Healthy male volunteers.

-

Dietary Control: Participants were maintained on a fixed diet with a controlled daily intake of sodium (e.g., 100 mEq) and potassium (e.g., 80 mEq) for a period before and during the study to establish a stable baseline.

-

Intervention: Participants received single or multiple daily doses of different ratios of the (-) and (+) enantiomers of indacrinone, placebo, and often an active control such as hydrochlorothiazide.

-

Urine Collection: Complete 24-hour urine collections were performed.[12][13][14] Participants were instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two. Urine volume was recorded, and aliquots were taken for analysis.

-

Blood Sampling: Blood samples were collected at specified time points to measure serum electrolytes and uric acid levels.

-

Biochemical Analysis:

-

Urinary and serum sodium and potassium concentrations were measured using flame photometry or ion-selective electrodes.

-

Serum and urinary uric acid concentrations were determined using a colorimetric method (e.g., uricase method).

-

Creatinine levels were also measured to assess renal function and the completeness of urine collection.

-

-

Data Analysis: Changes in 24-hour urinary sodium excretion and serum uric acid levels from baseline were calculated and compared between treatment groups using appropriate statistical methods.

Chemical Development: Synthesis and Resolution of Enantiomers

The synthesis of indacrinone involves a multi-step process. A key challenge in its development was the separation of the racemic mixture into its individual enantiomers to allow for the formulation of the optimized ratio. This was typically achieved through chiral resolution .[15]

General Principle of Chiral Resolution:

-

Diastereomer Formation: The racemic mixture of indacrinone (a carboxylic acid) is reacted with a single enantiomer of a chiral amine (a resolving agent). This reaction forms a pair of diastereomeric salts.

-

Separation: Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid to regenerate the individual, optically pure enantiomers of indacrinone.

Conclusion

The development of indacrinone stands as a landmark in diuretic therapy, not just for its efficacy but for the elegance of its design. By recognizing and harnessing the distinct pharmacological properties of its enantiomers, researchers were able to create a "pseudo-pro-drug" system, where one component actively mitigates the primary side effect of the other. This in-depth guide has provided a technical overview of this process, from the fundamental principles of its stereospecific actions to the detailed methodologies employed in its evaluation. The story of indacrinone continues to be a valuable case study for drug development professionals, demonstrating the power of chiral pharmacology in creating safer and more effective therapeutic agents.

References

- 1. scilit.com [scilit.com]

- 2. Indacrinone [medbox.iiab.me]

- 3. Antihypertensive and biochemical effects of indacrinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. testmenu.com [testmenu.com]

- 13. 24 Hour Urine Collection into Plain Container - Australian Clinical Labs [clinicallabs.com.au]

- 14. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

The Role of (-)-Indacrinone in Elucidating Cation-Chloride Cotransport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (-)-indacrinone, the pharmacologically active enantiomer of the diuretic indacrinone (B1671820), and its pivotal role in advancing our understanding of cation-chloride cotransport. We delve into its mechanism of action as an inhibitor of the SLC12A family of cotransporters, with a focus on the Na-K-2Cl cotransporters (NKCCs) and the K-Cl cotransporters (KCCs). This document summarizes the available quantitative data, details relevant experimental protocols for studying its effects, and presents visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, physiology, and drug development who are investigating ion transport and its modulation.

Introduction to this compound and Cation-Chloride Cotransport

Indacrinone is a chiral phenoxyacetic acid derivative that was developed as a loop diuretic.[1] It exists as two enantiomers, (+) and this compound, which possess distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, while the (+)-enantiomer exhibits uricosuric activity, promoting the excretion of uric acid.[2][3][4] This stereospecificity makes this compound a valuable tool for dissecting the mechanisms of ion transport in the kidney and other tissues.